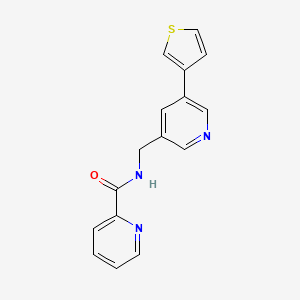

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)picolinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)picolinamide” is a complex organic compound that contains a pyridine and thiophene group . These types of compounds are often used in pharmaceutical chemistry .

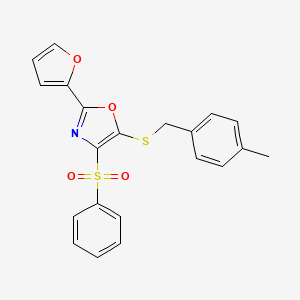

Molecular Structure Analysis

The molecular structure of “N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)picolinamide” would likely be complex due to the presence of the pyridine and thiophene groups. These groups are aromatic and would contribute to the stability of the molecule .科学的研究の応用

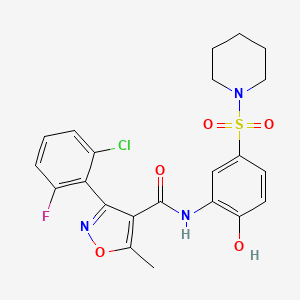

Enzyme Inhibition

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)picolinamide: has been investigated for its potential as an enzyme inhibitor. Enzymes play crucial roles in biological processes, and modulating their activity can have therapeutic implications. Researchers have explored this compound’s ability to inhibit specific enzymes, which could lead to the development of novel drugs or treatments .

Antitumor Activity

The compound has shown promise as an antitumor agent. Antitumor compounds are essential in cancer research, as they target cancer cells while sparing healthy ones. Studies have demonstrated that N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)picolinamide exhibits antitumor activity, making it a potential candidate for further investigation in cancer therapy .

Anti-Fibrosis Properties

Fibrosis, characterized by excessive tissue scarring, can lead to organ dysfunction. Some derivatives of this compound have displayed better anti-fibrosis activity than existing drugs like Pirfenidone. Researchers are exploring its potential in mitigating fibrotic processes .

Chemosensor Selectivity

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)picolinamide: has been studied as a chemosensor. Chemosensors detect specific metal ions, and selectivity is a critical feature. Researchers have evaluated its ability to selectively bind to various metal ions, including Al^3+, Ba^2+, Cu^2+, and Zn^2+ .

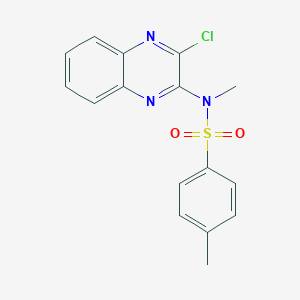

Nucleophilic Attack Sites

The compound’s structure suggests possible nucleophilic attack sites. Understanding these sites is essential for designing reactions and predicting reactivity. Notably, negative charges accumulate around specific atoms (such as O4 and O5 in the sulfonamide group), indicating potential nucleophilic reactivity .

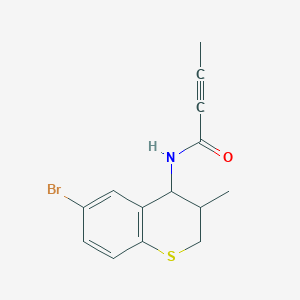

Csp3-H Oxidation

Researchers have explored the direct oxidation of Csp3-H bonds to synthesize aromatic ketonesN-((5-(thiophen-3-yl)pyridin-3-yl)methyl)picolinamide derivatives have been investigated in this context, providing insights into mild and efficient C-H activation methods .

作用機序

The mode of action of such compounds often involves binding with high affinity to multiple receptors, which can lead to changes in cellular processes and biochemical pathways . The pharmacokinetics of these compounds can vary widely, affecting their absorption, distribution, metabolism, and excretion (ADME) properties, and thus their bioavailability .

The action of these compounds can also be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy .

特性

IUPAC Name |

N-[(5-thiophen-3-ylpyridin-3-yl)methyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS/c20-16(15-3-1-2-5-18-15)19-9-12-7-14(10-17-8-12)13-4-6-21-11-13/h1-8,10-11H,9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCHJCZMMUZFZKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)picolinamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocyclopentyl)-2-[[4-cyclohexyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2500046.png)

![4-chloro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2500048.png)

![4-({[(3Z)-2-oxo-1-(pyrimidin-2-yl)pyrrolidin-3-ylidene]methyl}amino)benzonitrile](/img/structure/B2500053.png)

![3-Cyclobutyl-6-[4-(5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2500056.png)

![1-Benzo[b][1]benzazepin-11-yl-2-chloroethanone](/img/structure/B2500057.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2500063.png)

![3-(4-bromophenyl)-8-methoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2500064.png)

![N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2500065.png)

![5-phenyl-4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2500068.png)